

Technical Guide: Synthesis and Isotopic Purity of Efavirenz-13C6

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Compound of Interest

Compound Name: Efavirenz-13C6

Cat. No.: B15557931

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of **Efavirenz-13C6**. This isotopically labeled analog of the non-nucleoside reverse transcriptase inhibitor, Efavirenz, is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays.

Introduction

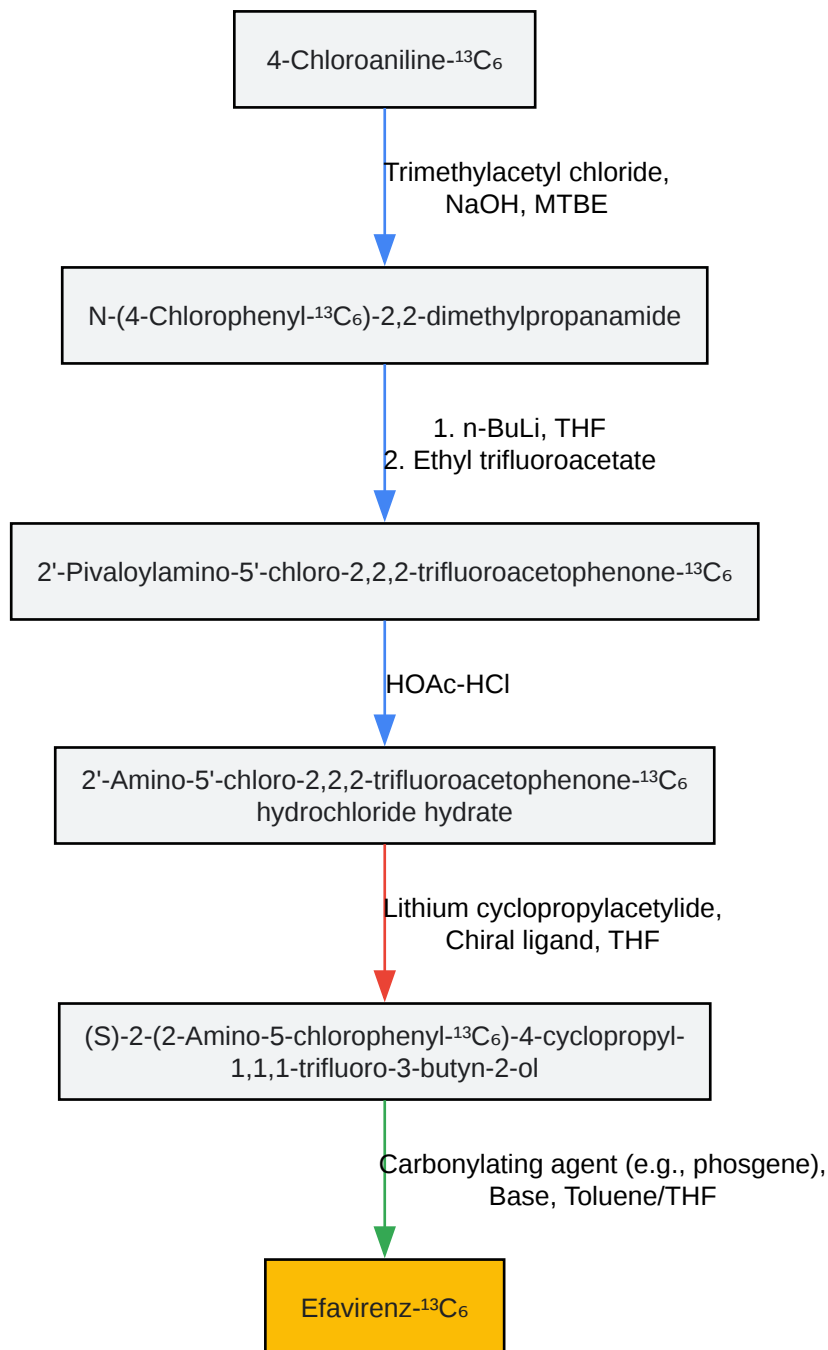
Efavirenz is a cornerstone of antiretroviral therapy for HIV-1 infection. To accurately determine its concentration in patient samples, a stable isotope-labeled internal standard is essential to account for variations during sample preparation and analysis. **Efavirenz-13C6**, in which the six carbon atoms of the aniline-derived ring are replaced with the heavy isotope ^{13}C , serves this purpose. Its co-elution with the unlabeled drug and distinct mass shift make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.^{[1][2]}

Synthesis of Efavirenz-13C6

A detailed, peer-reviewed synthesis of **Efavirenz-13C6** is not readily available in the public domain. However, a highly plausible and practical synthetic route can be derived from the well-established asymmetric synthesis of Efavirenz, by substituting the initial starting material with its ^{13}C -labeled counterpart. The synthesis originates from commercially available Aniline- $^{13}\text{C}_6$, which typically has an isotopic purity of 99 atom % ^{13}C .

The proposed multi-step synthesis involves the initial preparation of a key intermediate, 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone- $^{13}\text{C}_6$, from 4-chloroaniline- $^{13}\text{C}_6$. This intermediate then undergoes an enantioselective addition of lithium cyclopropyl acetylide to establish the crucial stereocenter. Subsequent cyclization and deprotection steps yield the final **Efavirenz- $^{13}\text{C}_6$** product.

Proposed Synthetic Pathway

Proposed Synthesis Pathway of Efavirenz- $^{13}\text{C}_6$ [Click to download full resolution via product page](#)Proposed synthesis pathway for **Efavirenz- $^{13}\text{C}_6$** .

Isotopic Purity and Characterization

The isotopic purity of **Efavirenz-13C6** is a critical parameter for its use as an internal standard. Commercially available standards often cite an isotopic incorporation of greater than 99%.^[3] The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

Parameter	Value	Method	Reference
Chemical Purity	>98%	HPLC	^[4]
Isotopic Incorporation	>99%	Not Specified	^[3]
Molecular Formula	C ₈ ¹³ C ₆ H ₉ ClF ₃ NO ₂	-	^[4] ^[5]
Molecular Weight	321.6 g/mol	-	^[4]
CAS Number	1261394-62-0	-	^[4] ^[5]

Experimental Protocols for Characterization

3.2.1. Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry is a primary technique for assessing isotopic enrichment. The method involves comparing the ion intensities of the labeled compound with any unlabeled or partially labeled species.

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).
- **Sample Preparation:** A dilute solution of **Efavirenz-13C6** is prepared in a suitable solvent such as acetonitrile or methanol.
- **Mass Spectrometry Analysis:** The sample is infused directly or analyzed by LC-MS. Full scan mass spectra are acquired in a high-resolution mode. The relative intensities of the ion corresponding to **Efavirenz-13C6** (m/z 320.0475 for $[M-H]^-$) and the ion for unlabeled Efavirenz (m/z 314.0284 for $[M-H]^-$) are measured.^[1] The isotopic purity is calculated based

on the relative abundance of these ions after correcting for the natural isotopic abundance of other elements in the molecule.

3.2.2. Structural Confirmation by NMR Spectroscopy

^{13}C NMR spectroscopy provides definitive confirmation of the positions of the ^{13}C labels.

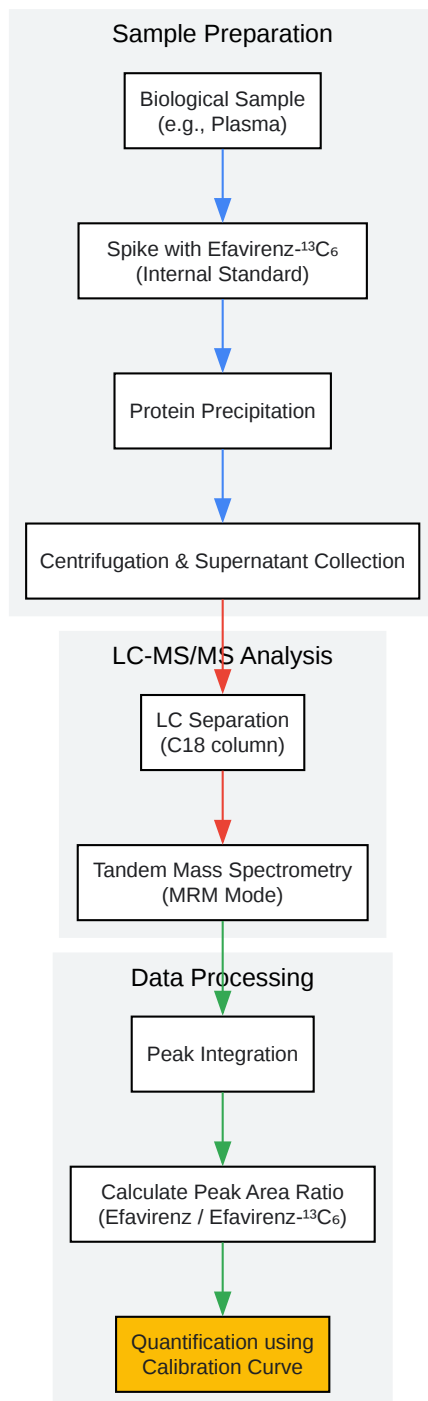
- Instrumentation: A high-resolution NMR spectrometer.
- Sample Preparation: The **Efavirenz- $^{13}\text{C}6$** sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- NMR Analysis: A proton-decoupled ^{13}C NMR spectrum is acquired. The spectrum is expected to show six intense signals corresponding to the ^{13}C -labeled carbon atoms of the benzoxazinone ring system, with chemical shifts similar to those of unlabeled Efavirenz. The absence of significant signals for the corresponding carbons in their natural abundance confirms high isotopic enrichment.

Analytical Workflow for Quantification using Efavirenz- $^{13}\text{C}6$

Efavirenz- $^{13}\text{C}6$ is employed as an internal standard in bioanalytical methods to quantify Efavirenz in samples such as human plasma. The general workflow involves sample preparation, LC-MS/MS analysis, and data processing.

Analytical Workflow Diagram

Analytical Workflow for Efavirenz Quantification

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General workflow for the quantification of Efavirenz.

Key Mass Spectrometry Parameters

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is typically employed for its high selectivity and sensitivity.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Efavirenz	314.20	243.90	Negative	[1]
Efavirenz-13C6	320.20	249.90	Negative	[1]

Conclusion

Efavirenz-13C6 is an indispensable tool for the accurate quantification of Efavirenz in clinical and research settings. Its synthesis is logically based on established routes for the unlabeled compound, utilizing a commercially available ¹³C-labeled precursor. The high isotopic purity of **Efavirenz-13C6**, verified by mass spectrometry and NMR, ensures its reliability as an internal standard for robust and precise bioanalytical methods. This guide provides the foundational technical information for researchers and scientists working with this important analytical standard.

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